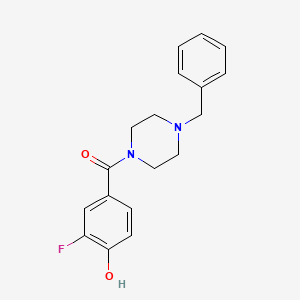
(4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone typically involves the reaction of 4-benzylpiperazine with 3-fluoro-4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group can yield a ketone or aldehyde derivative.
- Reduction of the carbonyl group can produce an alcohol.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methanone
- (4-Benzylpiperazin-1-yl)(3-chlorophenyl)methanone
- (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone
Comparison: Compared to its analogs, (4-Benzylpiperazin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone exhibits unique properties due to the presence of the fluorine and hydroxyl groups. These functional groups can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for specific research and industrial applications .
Properties
Molecular Formula |
C18H19FN2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C18H19FN2O2/c19-16-12-15(6-7-17(16)22)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12,22H,8-11,13H2 |
InChI Key |
JELAAKZSQNSKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















